1-Ethyl-3-methylpiperidin-4-amine
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Overview
Description
1-Ethyl-3-methylpiperidin-4-amine is a heterocyclic organic compound belonging to the piperidine family. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fourth position on the piperidine ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-Ethyl-3-methylpiperidin-4-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylpiperidine with ethylamine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve continuous flow reactions, which provide better control over reaction conditions and scalability .
Chemical Reactions Analysis
1-Ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization to form various piperidine derivatives under acidic or basic conditions.
Scientific Research Applications
1-Ethyl-3-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for various receptors, modulating their activity. The compound may also inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl-3-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-amine: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-Ethyl-N-methylpiperidin-4-amine: Contains an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A more complex structure with an additional piperidine ring, leading to distinct applications and properties
Biological Activity
1-Ethyl-3-methylpiperidin-4-amine (also known as EMPA) is a piperidine derivative with significant biological activity. This compound has been studied for its interactions with various biological systems, including its effects on enzyme activity, cellular processes, and potential therapeutic applications.
This compound exhibits diverse biochemical properties, particularly in its interaction with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. The nature of this interaction can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions of the reaction.
Table 1: Interaction with Cytochrome P450 Enzymes
Enzyme Type | Effect of EMPA |
---|---|
CYP1A2 | Inhibition |
CYP2D6 | Activation |
CYP3A4 | Mixed effects |
Cellular Effects
The compound influences various cellular processes such as signaling pathways, gene expression, and cellular metabolism. For instance, studies indicate that EMPA can modulate the activity of kinases involved in signal transduction, affecting cellular responses to stimuli like growth factors and stressors .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving FaDu hypopharyngeal tumor cells, EMPA demonstrated cytotoxic effects superior to those of the reference drug bleomycin. The compound induced apoptosis through mechanisms that may involve modulation of apoptotic pathways and enhancement of pro-apoptotic signals .
Molecular Mechanism
The molecular mechanisms underlying the biological activity of EMPA include binding interactions with specific biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, EMPA influences gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
- Enzyme Binding : EMPA binds to active sites on enzymes, modifying their activity.
- Gene Regulation : Interaction with transcription factors alters gene expression profiles.
- Signal Transduction Modulation : EMPA affects kinase activities that are crucial for cellular signaling.
Temporal Effects in Laboratory Settings
The stability and degradation of EMPA under laboratory conditions significantly influence its long-term biological effects. Research indicates that while EMPA is relatively stable initially, prolonged exposure leads to degradation that diminishes its biological activity over time .
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage in animal models. Studies have shown that low doses can enhance therapeutic effects while high doses may lead to toxicity or adverse effects. This dose-dependent behavior highlights the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
EMPA is involved in various metabolic pathways, influencing metabolic flux and levels of metabolites within cells. Its role in glycolysis and other metabolic processes underscores its potential as a therapeutic agent .
Table 2: Metabolic Pathways Involved
Pathway | Role of EMPA |
---|---|
Glycolysis | Modulates enzyme activity |
Pentose Phosphate Pathway | Influences metabolite levels |
Therapeutic Potential
Given its biological activity, this compound shows promise in various therapeutic contexts:
Properties
IUPAC Name |
1-ethyl-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-5-4-8(9)7(2)6-10/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRLZMBRAOAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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